molecular formula C9H8O4 B1375663 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1163729-43-8

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B1375663
CAS No.: 1163729-43-8
M. Wt: 180.16 g/mol
InChI Key: UELXHTVYZOVMKN-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELXHTVYZOVMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743211
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-43-8
Record name 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Probing the Therapeutic Potential of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid: A Mechanistic Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential mechanisms of action for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. While direct, in-depth studies on this specific molecule are limited, this document synthesizes findings from structurally related benzofuran and dihydrobenzofuran derivatives to illuminate promising avenues for investigation and therapeutic application. By examining the established biological activities of this compound class, we can infer and propose likely molecular targets and signaling pathways.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, antioxidant, and cytotoxic properties.[1] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically modified to achieve potent and selective interactions with various biological targets. This guide will delve into the known mechanisms of action for compounds structurally related to 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, providing a foundational understanding for future research and development.

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of analogous compounds, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid could potentially exert its effects through several key mechanisms:

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Prostaglandin Synthesis: Certain 2,3-dihydrobenzofuran-2-one analogues are potent inhibitors of prostaglandin synthesis, a key process in inflammation.[2] For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one demonstrated more potent anti-inflammatory activity than the well-known NSAID, diclofenac, in preclinical models.[2] This suggests that 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid may also target cyclooxygenase (COX) enzymes.

NF-κB Pathway Inhibition: Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition: Benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid-tyrosine phosphatase (LYP).[5] LYP is a key negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[5]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines a standard method for assessing the inhibition of the NF-κB signaling pathway.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection:

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

    • Include a positive control (e.g., TNF-α) to stimulate NF-κB activity and a vehicle control.

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram: Potential Anti-inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to COX_Enzymes COX-1/COX-2 Arachidonic_Acid Arachidonic Acid COX_Enzymes->Arachidonic_Acid acts on Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Compound 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid Compound->IKK inhibits? Compound->COX_Enzymes inhibits? Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression induces G Start Cancer Cell Lines Cell_Culture Cell Seeding (96-well plates) Start->Cell_Culture Compound_Treatment Treatment with 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis (IC₅₀ determination) MTT_Assay->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for evaluating in vitro anticancer activity.

Metabolic Regulation

PPARα Agonism: A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. [6][7]PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonism of PPARα can lead to a reduction in triglycerides and cholesterol. [6][7] Glucokinase Activation: Certain benzofuran derivatives have been described as glucokinase (GLK) activators. [8]GLK is a key enzyme in glucose metabolism, and its activation can enhance glucose uptake and utilization, making it a potential target for the treatment of type 2 diabetes. [8]

Conclusion and Future Directions

While the precise mechanism of action for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid remains to be fully elucidated, the evidence from structurally related compounds points towards a rich and diverse pharmacology. The potential for this molecule to act as an anti-inflammatory, anticancer, or metabolic-regulating agent warrants further investigation.

Future research should focus on:

  • Target Identification and Validation: Employing techniques such as affinity chromatography and proteomics to identify the direct binding partners of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

  • In-depth Mechanistic Studies: Utilizing a battery of in vitro and in vivo assays to confirm the proposed mechanisms of action and to explore novel pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

By building upon the foundational knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and its analogues.

References

  • Vertex AI Search. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem.
  • Nowak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28015.
  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • PubMed. (n.d.). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity.
  • Journal of Medicinal Chemistry. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.
  • PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.
  • Google Patents. (n.d.). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
  • Journal of Medicinal Chemistry. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents.
  • Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
  • Smolecule. (2023). Buy 2,3-Dihydrobenzofuran-5-Carboxylic Acid | 76429-73-7.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such compounds is fundamental to understanding their chemical behavior and biological activity. This document will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid possesses a bicyclic core consisting of a benzene ring fused to a dihydrofuran ring, with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups gives rise to a distinct set of spectroscopic features. The molecular formula is C₉H₈O₄, and the molecular weight is 180.16 g/mol .[1]

Molecular Structure and Atom Numbering

cluster_0 Spectroscopic Characterization Workflow A Sample of 5-Hydroxy-2,3- dihydrobenzofuran-2-carboxylic acid B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D ¹H NMR Spectroscopy - Proton Environment - Connectivity A->D F Structural Elucidation - Combine and Interpret Data B->F C->F E ¹³C NMR Spectroscopy - Carbon Skeleton D->E E->F G Structure Confirmed F->G

Sources

An In-depth Technical Guide to the Natural Occurrence of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active natural products and synthetic compounds.[1][2] This guide provides a comprehensive technical overview of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, a specific derivative with high potential in medicinal chemistry. While direct isolation of this exact compound from natural sources is not yet prominently documented in publicly available literature, this document consolidates the current knowledge on closely related analogues to provide a robust framework for its potential discovery, isolation, characterization, and application. We will explore its plausible natural sources, propose a detailed biosynthetic pathway, outline a comprehensive methodology for its isolation and structural elucidation, and discuss its potential biological activities based on established data from similar molecular architectures. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacognosy, and medicinal chemistry.

Introduction to the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a key structural unit found in a wide array of natural products, particularly in the plant and fungal kingdoms.[1] These compounds, often classified as neolignans, isoflavonoids, or alkaloids, exhibit a remarkable diversity of biological activities, including anti-HIV, antimalarial, anticancer, anti-inflammatory, and antifungal properties.[1] The inherent structural rigidity and stereochemical complexity of this scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific derivative, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, which combines the dihydrobenzofuran core with a phenolic hydroxyl group and a carboxylic acid moiety – functional groups that are often crucial for biological activity and pharmacokinetic properties.

Plausible Natural Sources and Ecological Context

While the target compound itself has not been explicitly reported as a natural isolate, the dihydrobenzofuran scaffold is well-documented in various biological sources.

  • Higher Plants: Dihydrobenzofuran neolignans are biosynthesized in plants as part of their secondary metabolism, often arising from the oxidative coupling of phenylpropanoid units.[3] Plant families such as Asteraceae, Rutaceae, and Liliaceae are known to produce a variety of benzofuran derivatives.[4] Notably, prenylated dihydrobenzofurans, known as myrsinoic acids, have been isolated from Myrsine seguinii, indicating that plants possess the enzymatic machinery to construct this core structure and modify it with various functional groups.[5]

  • Fungi: The fungal kingdom is another promising source for novel dihydrobenzofuran derivatives. Angular tricyclic benzofurans have been isolated from various fungi, showcasing their ability to synthesize this heterocyclic system.[6] It is plausible that 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid could exist as a metabolic intermediate in certain fungal species, potentially as part of a larger biosynthetic pathway or as a degradation product.

From an ecological perspective, many plant- and fungus-derived secondary metabolites with phenolic and acidic functionalities play roles in chemical defense against pathogens and herbivores, or in allelopathic interactions. The structural features of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid suggest it could have similar ecological functions.

Proposed Biosynthetic Pathway

The biosynthesis of dihydrobenzofuran neolignans in plants is known to proceed through the oxidative coupling of two C6-C3 phenylpropanoid units.[3] Based on this established pathway, a plausible biosynthetic route to 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can be proposed, likely starting from L-phenylalanine and proceeding through the shikimate and phenylpropanoid pathways.

Proposed Pathway:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. Further hydroxylation and methylation steps can lead to precursors like caffeic acid or ferulic acid.

  • Oxidative Coupling: Two molecules of a suitable phenylpropanoid precursor, such as p-coumaric acid, undergo a one-electron oxidation, typically catalyzed by laccases or peroxidases, to form phenoxy radicals.

  • Radical Coupling and Cyclization: These radicals can couple in a specific manner (C8–C5′ and C7–O4′) to form a quinone methide intermediate. This intermediate then undergoes intramolecular cyclization to form the dihydrobenzofuran ring.

  • Side-Chain Modification: The C3 side chain of the resulting dihydrobenzofuran neolignan would then need to be oxidized to a carboxylic acid. This could occur through a series of enzymatic steps involving dehydrogenases and oxidases.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coupling Oxidative Coupling & Cyclization cluster_modification Side-Chain Modification L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid C3H Phenoxy_Radicals Phenoxy_Radicals Caffeic_Acid->Phenoxy_Radicals Laccase/Peroxidase Quinone_Methide Quinone_Methide Phenoxy_Radicals->Quinone_Methide Radical Coupling Dihydrobenzofuran_Intermediate Dihydrobenzofuran_Intermediate Quinone_Methide->Dihydrobenzofuran_Intermediate Intramolecular Cyclization Target_Molecule 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid Dihydrobenzofuran_Intermediate->Target_Molecule Oxidation Steps

Caption: Proposed biosynthetic pathway of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Methodology for Isolation and Purification

The isolation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid from a natural source would follow a standard protocol for the purification of polar, acidic secondary metabolites. The following is a detailed, exemplary workflow.

Step-by-Step Protocol:

  • Extraction:

    • Air-dried and powdered plant or fungal material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

    • The target compound, due to its phenolic and carboxylic acid groups, is expected to partition into the ethyl acetate or n-butanol fractions.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The enriched fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Size-Exclusion Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC (C18 column) using a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.

Isolation_Workflow Start Dried Biomass Crude_Extract Crude Extract Start->Crude_Extract Methanol Extraction Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound

Sources

Unveiling the Therapeutic Potential of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid: A Technical Guide to Core Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, promising derivative, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, and delineates its potential therapeutic targets. Drawing upon structure-activity relationships of analogous compounds and the broader biological context of the dihydrobenzofuran class, we identify and explore key targets in inflammation, oncology, neurodegenerative disorders, and metabolic diseases. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the compound's mechanistic possibilities and a practical framework for its investigation, including detailed experimental protocols and pathway visualizations.

Introduction: The Promise of a Privileged Scaffold

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a heterocyclic organic compound featuring a fused benzene and dihydrofuran ring system. The presence of both a hydroxyl and a carboxylic acid group suggests the potential for specific interactions with biological targets through hydrogen bonding and ionic interactions. The dihydrobenzofuran core is found in numerous biologically active natural products and synthetic compounds, exhibiting anti-inflammatory, anticancer, neuroprotective, and antioxidant properties.[1][2][3][4][5][6] This guide will dissect the most probable therapeutic targets for this specific molecule, providing a rationale for their selection and methodologies for their validation.

Potential Therapeutic Target Classes

Based on the activities of structurally related dihydrobenzofuran derivatives, we have identified four primary areas where 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is likely to exert therapeutic effects.

Anti-Inflammatory Targets: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Dihydrobenzofuran derivatives have been shown to potently suppress inflammatory responses.[1][7][8] The primary targets implicated are key enzymes and transcription factors in the inflammatory cascade.

Causality: The inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a well-established anti-inflammatory mechanism.[1] The carboxylic acid moiety of the target compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid Compound->COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis via COX Blockade.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid against COX-1 and COX-2.

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)

    • Test compound dissolved in DMSO

    • Positive controls (e.g., indomethacin for COX-1/2, celecoxib for COX-2)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and add the detection probe according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Causality: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9] Inhibition of NF-κB activation is a key strategy for controlling inflammation. Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated excellent NF-κB inhibitory activity.[9]

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Luciferase Assay Transfect Transfect cells with NF-κB reporter plasmid Seed Seed transfected cells in 96-well plate Transfect->Seed Treat Treat cells with test compound Seed->Treat Stimulate Stimulate with LPS or TNF-α Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure luciferase activity Lyse->Measure PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid PPARa PPARα Compound->PPARa Activation PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerization and Binding RXR RXR RXR->PPRE Heterodimerization and Binding Gene_Transcription Gene Transcription (Fatty Acid Oxidation, etc.) PPRE->Gene_Transcription Lipid_Lowering Lowering of Triglycerides and Cholesterol Gene_Transcription->Lipid_Lowering

Caption: PPARα-mediated Gene Transcription and Lipid Lowering.

Experimental Protocol: PPARα Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARα and induce the expression of a reporter gene.

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., CV-1 or HEK293).

    • Co-transfect the cells with an expression vector for human PPARα, an expression vector for RXRα, and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound and a known PPARα agonist (e.g., fenofibrate) as a positive control.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Calculate the fold activation of luciferase expression for each compound concentration relative to the vehicle control.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response).

Summary of Potential Therapeutic Targets and Quantitative Data

Therapeutic Area Potential Target Key Biological Effect Relevant Assays Example IC50/EC50 Values for Derivatives
Inflammation COX-1 / COX-2Inhibition of prostaglandin synthesisIn Vitro Enzyme InhibitionIC50 values for some derivatives range from 1.1 to 20.5 µM for PGE2 inhibition. [1]
NF-κBInhibition of pro-inflammatory gene expressionLuciferase Reporter AssaySome derivatives show excellent NF-κB inhibitory activity. [9]
Cancer Bcl-2 FamilyInduction of apoptosisWestern Blot, Cell Viability AssaysSome derivatives inhibit proliferation with GI50 values in the low micromolar range (e.g., 2.20 - 5.86 µM). [9]
Neurodegeneration 5-HT2C ReceptorModulation of serotonergic signalingRadioligand Binding AssayAffinity for this receptor is suggested for some dihydrobenzofurans. [10]
Metabolic Disease PPARαActivation of fatty acid metabolismTransactivation AssayNovel derivatives are potent agonists with significant hypolipidemic activity. [11]

Conclusion and Future Directions

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that its primary therapeutic potential lies in the modulation of key targets in inflammation, cancer, neurodegeneration, and metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for validating these targets and elucidating the specific mechanisms of action of this compound. Future research should focus on a systematic evaluation of its activity against the proposed targets, followed by optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties.

References

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  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - MDPI.
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  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015, May 1).
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Methodological & Application

Synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol herein details a robust and accessible method centered on the acid-catalyzed condensation of hydroquinone with glyoxylic acid. This application note elaborates on the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The information is intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable compound.

Introduction and Significance

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] The incorporation of both a hydroxyl group and a carboxylic acid moiety, as in 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, offers multiple points for further chemical modification, making it a versatile building block in drug discovery programs. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The inherent antioxidant properties of the hydroquinone substructure also suggest potential applications in materials science and as a stabilizer.

The synthesis of substituted dihydrobenzofurans can be achieved through various methodologies, including transition metal-catalyzed cyclizations and intramolecular reactions of phenolic derivatives.[4][5] This guide focuses on a classical yet effective approach: the direct condensation of a phenol (in this case, hydroquinone) with a glyoxylic acid equivalent, which provides an atom-economical route to the desired product.

Reaction Mechanism and Rationale

The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid from hydroquinone and glyoxylic acid proceeds via an acid-catalyzed electrophilic aromatic substitution followed by an intramolecular cyclization (a formal [3+2] cycloaddition). The choice of an acid catalyst is crucial for activating the carbonyl group of glyoxylic acid, thereby rendering it sufficiently electrophilic to react with the electron-rich hydroquinone ring.

The proposed mechanism is as follows:

  • Protonation of Glyoxylic Acid: The acid catalyst protonates the carbonyl oxygen of glyoxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Aromatic Substitution: The activated glyoxylic acid is attacked by the electron-rich hydroquinone ring at the ortho position to one of the hydroxyl groups. This forms a resonance-stabilized carbocation intermediate.

  • Deprotonation and Formation of the Intermediate: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the aromatic ring, restoring aromaticity and forming a 2-(2,5-dihydroxyphenyl)-2-hydroxyacetic acid intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the hydroxyacetic acid side chain attacks the adjacent phenolic hydroxyl group in an intramolecular fashion, leading to the formation of the dihydrofuran ring. This step is also promoted by the acidic conditions.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

This mechanistic pathway underscores the importance of an acidic environment to drive the reaction forward. The choice of reagents and conditions in the following protocol is designed to optimize this transformation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
HydroquinoneReagentSigma-Aldrich
Glyoxylic acid monohydrate98%Alfa Aesar
Sulfuric acid (H₂SO₄)95-98%Fisher ScientificConcentrated
DioxaneAnhydrousAcros Organics
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography
HexanesACS GradeVWRFor chromatography
Sodium sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying
Deionized water
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Reaction Scheme

Reaction_Scheme cluster_conditions hydroquinone Hydroquinone plus + glyoxylic_acid Glyoxylic Acid product 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid arrow H₂SO₄ (cat.) Dioxane, Reflux cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_reactants->cluster_conditions cluster_conditions->product

Caption: Synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroquinone (11.0 g, 0.1 mol) and glyoxylic acid monohydrate (9.2 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous dioxane to the flask. Stir the mixture to dissolve the solids.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The product should have a lower Rf value than hydroquinone.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc) containing 1% acetic acid to prevent streaking. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) can be attempted.

Expected Yield and Purity
  • Expected Yield: 60-75%

  • Appearance: Off-white to light brown solid.

  • Purity: >95% after purification.

Characterization

The identity and purity of the synthesized 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons, a methine proton at the 2-position, and diastereotopic methylene protons at the 3-position. The hydroxyl and carboxylic acid protons will appear as broad singlets.
¹³C NMR Aromatic carbons, a methine carbon, a methylene carbon, a carboxyl carbon, and carbons bearing hydroxyl groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₄, MW = 180.16 g/mol ).
Infrared (IR) Spectroscopy Broad O-H stretching vibrations for the hydroxyl and carboxylic acid groups, C=O stretching for the carboxylic acid, and C-O stretching for the ether linkage.

Workflow Diagram

Synthesis_Workflow start Combine Reactants: Hydroquinone & Glyoxylic Acid add_solvent Add Solvent: Dioxane start->add_solvent add_catalyst Add Catalyst: Conc. H₂SO₄ add_solvent->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup extract Extract with EtOAc workup->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify: Chromatography/Recrystallization dry_concentrate->purify characterize Characterize: NMR, MS, IR purify->characterize product Final Product: 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid characterize->product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dioxane is a flammable solvent and a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Hydroquinone can be irritating to the skin and eyes. Avoid inhalation and direct contact.

  • Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and ensure the reaction is at a full reflux. Check the purity of starting materials.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Incomplete Reaction Insufficient catalyst.Increase the amount of sulfuric acid slightly.
Low reaction temperature.Ensure the heating mantle is set to the correct temperature to maintain a steady reflux.
Purification Difficulties Product is highly polar.Add a small amount of acetic acid to the chromatography eluent to improve peak shape.
Oily product.Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by chromatography is necessary.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can effectively produce this valuable compound for further investigation in various scientific disciplines. The versatility of this scaffold makes it an attractive starting point for the development of new chemical entities with potential therapeutic and industrial applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

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  • ResearchGate. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Retrieved from [Link]

  • Google Patents. (1980). US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
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Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a key heterocyclic compound belonging to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The structural elucidation and sensitive quantification of such molecules are critical for understanding their biological activity, metabolism, and for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) offers a powerful analytical platform for the comprehensive characterization of these compounds.[2]

This application note provides a detailed protocol for the analysis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). We will delve into the rationale behind the experimental design, from sample preparation to the interpretation of mass spectral data, including a proposed fragmentation pathway.

Materials and Methods

Chemicals and Reagents
  • 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh 1 mg of the 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid reference standard and dissolve it in 1 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Spike Preparation (for biological samples): To assess matrix effects, spike a known concentration of the analyte into a blank matrix (e.g., plasma, urine) that has been pre-treated using a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Liquid Chromatography Protocol

The chromatographic separation is crucial for isolating the analyte from potential interferences. A reverse-phase method is generally suitable for this class of compounds.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale for Chromatographic Conditions: The C18 stationary phase provides good retention for the moderately polar analyte. The acidic mobile phase (0.1% formic acid) is essential for achieving good peak shape for the carboxylic acid and promoting ionization in positive ion mode, while still being compatible with negative ion mode analysis. The gradient elution allows for efficient separation of the analyte from other components in a complex mixture.

Mass Spectrometry Protocol

Due to the presence of both a phenolic hydroxyl group and a carboxylic acid, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can be ionized in both positive and negative ESI modes. However, phenolic acids often exhibit higher sensitivity in the negative ion mode due to the acidic nature of the phenolic proton.[3]

ParameterNegative Ion Mode (ESI-)
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50 - 500
Acquisition Mode MS and MS/MS (or All Ions Fragmentation)
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)

Rationale for Mass Spectrometry Conditions: The specified voltages and temperatures are typical starting points for ESI and should be optimized for the specific instrument used. A ramped collision energy in the MS/MS experiment is beneficial for generating a rich fragmentation spectrum, which is invaluable for structural confirmation.

Results and Discussion

Expected Mass Spectrum

The molecular formula of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is C₉H₈O₄, with a monoisotopic mass of 180.0423 Da.

  • Negative Ion Mode (ESI-): In negative ion mode, the deprotonated molecule [M-H]⁻ is expected as the base peak at an m/z of 179.0346.

  • Positive Ion Mode (ESI+): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 181.0499. Adducts with sodium [M+Na]⁺ (m/z 203.0318) or potassium [M+K]⁺ (m/z 219.0058) may also be present.

Proposed Fragmentation Pathway (Negative Ion Mode)

The fragmentation of the [M-H]⁻ ion of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules. Phenolic acids are known to readily lose CO₂ from the carboxylic acid group upon collision-induced dissociation (CID).[3]

A primary fragmentation is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. This would result in a fragment ion at m/z 135.0446. Further fragmentation of the dihydrobenzofuran ring structure can then occur.

fragmentation_pathway parent [M-H]⁻ m/z 179.0346 frag1 Loss of CO₂ (-44 Da) parent->frag1 frag2 Loss of H₂O (-18 Da) parent->frag2 ion1 C₈H₇O₂⁻ m/z 135.0446 frag1->ion1 ion2 C₉H₅O₃⁻ m/z 161.0239 frag2->ion2

Caption: Proposed fragmentation of [M-H]⁻ ion.

Experimental Workflow

The overall experimental workflow for the analysis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working hplc HPLC Separation (C18 Column) working->hplc ms HRMS Detection (ESI Negative Mode) hplc->ms peak Peak Integration & Quantification ms->peak frag Fragmentation Analysis peak->frag

Caption: Overall experimental workflow.

Conclusion

This application note provides a robust and detailed methodology for the analysis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid using LC-HRMS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, coupled with the insights into the expected fragmentation patterns, offer a comprehensive guide for researchers in the fields of pharmaceutical analysis, drug metabolism, and natural product chemistry. The presented methods can be adapted and optimized for various research needs, enabling accurate and sensitive characterization of this important benzofuran derivative.

References

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Application Notes and Protocols for In Vitro Evaluation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid belongs to the benzofuran and dihydrobenzofuran class of heterocyclic compounds. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of natural products and biologically active molecules.[1][2][3] Numerous studies have demonstrated that compounds possessing this core structure exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2][3]

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid, in particular, have shown significant promise as anticancer agents by inducing cytotoxicity in various cancer cell lines and as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[4][5] Furthermore, the dihydrobenzofuran core is associated with potent anti-inflammatory effects through the inhibition of pro-inflammatory mediators like nitric oxide and leukotrienes.[6][7] The phenolic hydroxyl group at the 5-position suggests a strong potential for radical-scavenging and antioxidant activity.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the multifaceted biological activities of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid through a series of robust in vitro assays. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

I. Assessment of Anticancer Activity

The anticancer potential of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid can be initially evaluated by assessing its cytotoxic effects on various cancer cell lines.

A. Cytotoxicity Profiling using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell viability based on the measurement of cellular protein content.[5][9]

Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins in a pH-dependent manner. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay Protocol cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 compound_addition Add serial dilutions of the test compound incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 fixation Fix cells with trichloroacetic acid (TCA) incubation2->fixation washing1 Wash with water to remove TCA fixation->washing1 staining Stain with SRB solution washing1->staining washing2 Wash with 1% acetic acid to remove unbound dye staining->washing2 solubilization Solubilize bound dye with Tris base washing2->solubilization readout Measure absorbance at 510 nm solubilization->readout

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and incubate for 48-72 hours.[9]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]

  • Washing: Carefully wash the plates five times with slow-running tap water.[9]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]

The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) value is determined from the dose-response curve.

Parameter Description
GI50 The concentration of the compound that inhibits cell growth by 50%.
TGI Total Growth Inhibition; the concentration at which there is no net cell growth.
LC50 The concentration that kills 50% of the cells.
B. Investigation of NF-κB Inhibition

Given that derivatives of this scaffold are known to inhibit NF-κB, a key pathway in inflammation and cancer, it is pertinent to investigate this mechanism.[4][5]

This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inducer like lipopolysaccharide (LPS), activated NF-κB binds to the response element and drives the expression of the reporter gene. An inhibitor will prevent this process, leading to a decrease in the reporter signal.

NFkB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Luciferase Assay cell_seeding Seed NF-κB reporter cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Pre-treat with test compound incubation1->compound_addition lps_stimulation Stimulate with LPS compound_addition->lps_stimulation incubation2 Incubate for 6-24h lps_stimulation->incubation2 cell_lysis Lyse cells incubation2->cell_lysis reagent_addition Add luciferase substrate cell_lysis->reagent_addition readout Measure luminescence reagent_addition->readout

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Application Notes and Protocols for Evaluating the Anticancer Activity of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Dihydrobenzofuran Scaffolds in Oncology

The quest for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery.[1] Malignant tumors represent a major global health challenge, driving the need for innovative therapeutic strategies.[2] Among the vast landscape of heterocyclic compounds, the benzofuran and its dihydro derivative, 2,3-dihydrobenzofuran, have emerged as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[2][3] This guide focuses on a specific subclass, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives, and provides a comprehensive framework for their evaluation as potential anticancer agents.

These derivatives are of significant interest due to their structural features which can be readily modified to explore structure-activity relationships (SAR), aiming to enhance their cytotoxic and mechanistic profiles.[4] The core structure presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions. This document provides a detailed narrative on the experimental rationale, protocols, and data interpretation for assessing the anticancer potential of this promising class of compounds.

Scientific Rationale and Mechanistic Landscape

The anticancer activity of benzofuran and dihydrobenzofuran derivatives is often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer.[3] Research has indicated that these compounds can exert their effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death, or apoptosis, in cancer cells.[5][6] This is a critical mechanism for eliminating malignant cells and is a primary endpoint in the evaluation of novel anticancer compounds.

  • Inhibition of Pro-survival Signaling Pathways: Cancer cells often exhibit constitutive activation of signaling pathways that promote their growth and survival, such as the NF-κB and PI3K/AKT pathways.[7][8] Compounds that can inhibit these pathways are of significant therapeutic interest.

  • Targeting Specific Enzymes: Certain derivatives have been shown to inhibit enzymes that are crucial for cancer cell proliferation and survival, such as Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) and lymphoid-tyrosine phosphatase (LYP).[3][9]

The 5-hydroxy substitution on the dihydrobenzofuran ring is particularly noteworthy as phenolic hydroxyl groups can be crucial for modulating anticancer activity, potentially by forming favorable interactions with biological targets.[10]

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for the comprehensive evaluation of novel chemical entities. The following workflow outlines the key stages in assessing the anticancer activity of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives.

Anticancer Evaluation Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Crude Product CellViability Cell Viability Assays (MTT/XTT) Purification->CellViability Pure Compounds IC50 IC50 Determination CellViability->IC50 Dose-Response Data Apoptosis Apoptosis Assays (Annexin V/Caspase) IC50->Apoptosis Lead Compounds WesternBlot Western Blot Analysis Apoptosis->WesternBlot Confirmation of Apoptotic Pathway Apoptosis Detection cluster_0 Cell States cluster_1 Staining Profile Live Live Cells LiveStain Annexin V (-) PI (-) Live->LiveStain EarlyApoptotic Early Apoptotic EarlyStain Annexin V (+) PI (-) EarlyApoptotic->EarlyStain LateApoptotic Late Apoptotic/ Necrotic LateStain Annexin V (+) PI (+) LateApoptotic->LateStain

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Application Notes and Protocols for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid in Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Horizon in Dyslipidemia Management

Dyslipidemia, characterized by aberrant levels of circulating lipids such as cholesterol and triglycerides, stands as a cornerstone in the pathogenesis of atherosclerotic cardiovascular disease. For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents that can safely and effectively modulate lipid profiles is a paramount objective. Within this landscape, 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives have emerged as a promising class of compounds. Preclinical evidence strongly suggests that these molecules exert their potent hypolipidemic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor in the regulation of lipid metabolism.[1]

This comprehensive guide provides an in-depth exploration of the scientific rationale, and detailed experimental protocols for the investigation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as a therapeutic candidate for dyslipidemia. The following sections are designed to equip researchers with the necessary tools to validate its mechanism of action and evaluate its efficacy in both in vitro and in vivo models.

The Central Role of PPARα in Lipid Homeostasis

PPARα is a ligand-activated transcription factor predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation orchestrates a cascade of gene expression changes that collectively lead to a more favorable lipid profile. The binding of a ligand, such as 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, to PPARα induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

The downstream effects of PPARα activation are multifaceted and beneficial for correcting dyslipidemia. Key mechanistic actions include:

  • Enhanced Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, leading to increased breakdown of fatty acids.[3][5]

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride synthesis.

  • Increased Lipoprotein Lipolysis: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.

  • Modulation of HDL Cholesterol: Increased production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).

The following diagram illustrates the signaling pathway of PPARα activation.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects Compound 5-Hydroxy-2,3- dihydrobenzofuran- 2-carboxylic acid Compound_cyto Compound Compound->Compound_cyto Cellular Uptake PPARa_cyto PPARα Compound_cyto->PPARa_cyto Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa_cyto->PPARa_RXR RXR_cyto RXR RXR_cyto->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates FAO ↑ Fatty Acid Oxidation Target_Genes->FAO TG_syn ↓ Triglyceride Synthesis Target_Genes->TG_syn Lipo ↑ Lipoprotein Lipolysis Target_Genes->Lipo HDL ↑ HDL Formation Target_Genes->HDL

Caption: PPARα Signaling Pathway in Lipid Metabolism.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Part 1: In Vitro Characterization

Objective: To determine the potency and selectivity of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as a PPARα agonist and its effect on lipid metabolism in a human hepatocyte cell line.

1.1. PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of the compound to activate PPARα.

  • Cell Line: HepG2 cells (human hepatoblastoma cell line) are suitable as they endogenously express PPARα.[6]

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere for 4-6 hours.

    • Transfect the cells with a PPRE-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • After 24 hours, replace the medium with fresh medium containing various concentrations of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid or a known PPARα agonist (e.g., WY-14643) as a positive control.[7]

    • Incubate the cells for 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction against the compound concentration to determine the EC50 value.

1.2. Gene Expression Analysis of PPARα Target Genes

This experiment validates the downstream effects of PPARα activation at the molecular level.

  • Cell Line: HepG2 cells.

  • Protocol:

    • Treat HepG2 cells with 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid at its EC50 concentration for 12-24 hours.[6]

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key PPARα target genes involved in lipid metabolism.

  • Target Genes:

    • CPT1A (Carnitine Palmitoyltransferase 1A): Rate-limiting enzyme in fatty acid oxidation.

    • ACOX1 (Acyl-CoA Oxidase 1): Key enzyme in peroxisomal fatty acid oxidation.[8]

    • APOA1, APOA2 (Apolipoprotein A1, A2): Major protein components of HDL.[8]

    • CD36: Fatty acid translocase.[8]

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression relative to vehicle-treated control cells.

1.3. Cellular Triglyceride and Cholesterol Content Assay

This assay assesses the direct impact of the compound on lipid accumulation in hepatocytes.

  • Cell Line: HepG2 cells.

  • Protocol:

    • Culture HepG2 cells for 24 hours and then induce lipid accumulation by treating with a mixture of oleic and palmitic acids.

    • Co-treat the cells with different concentrations of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid for another 24 hours.

    • Wash the cells with PBS and lyse them.

    • Measure the intracellular triglyceride and total cholesterol content using commercially available enzymatic kits.[9][10]

  • Data Analysis: Normalize the lipid content to the total protein concentration in each well. Compare the lipid levels in compound-treated cells to those in vehicle-treated, lipid-loaded cells.

The following diagram outlines the in vitro experimental workflow.

in_vitro_workflow Start Start: In Vitro Evaluation PPARa_Assay PPARα Transactivation Assay (Luciferase) Start->PPARa_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Start->Gene_Expression Lipid_Assay Cellular Lipid Content Assay (Triglycerides & Cholesterol) Start->Lipid_Assay EC50 Determine EC50 PPARa_Assay->EC50 Target_Gene_Validation Validate Target Gene Upregulation Gene_Expression->Target_Gene_Validation Lipid_Reduction Assess Reduction in Lipid Accumulation Lipid_Assay->Lipid_Reduction End End: In Vitro Proof-of-Concept EC50->End Target_Gene_Validation->End Lipid_Reduction->End

Caption: In Vitro Experimental Workflow.

Part 2: In Vivo Efficacy Evaluation

Objective: To assess the hypolipidemic efficacy of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid in a relevant animal model of dyslipidemia.

2.1. Animal Model: Diet-Induced Hyperlipidemic Syrian Hamster

The Golden Syrian hamster is an excellent model for studying dyslipidemia as its lipid metabolism closely resembles that of humans, particularly in its response to dietary cholesterol.[11][12]

  • Model Induction:

    • House male Golden Syrian hamsters individually.

    • Feed the hamsters a high-fat, high-cholesterol diet for 4-12 weeks to induce hyperlipidemia.[12][13] A diet containing 0.13% to 0.97% cholesterol can be used to achieve desired levels of hypercholesterolemia.[14]

    • Monitor body weight and food intake regularly.

2.2. Dosing and Sample Collection

  • Dosing:

    • Randomly assign the hyperlipidemic hamsters to treatment groups (e.g., vehicle control, positive control like fenofibrate, and different doses of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid).

    • Administer the compounds orally once daily for a period of 2-4 weeks.

  • Blood Sampling:

    • Collect blood samples at baseline (before treatment) and at the end of the study.

    • For pharmacokinetic studies, blood can be collected at multiple time points after the final dose.

    • Collect blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia at termination).

    • Process the blood to obtain plasma and store at -80°C until analysis.[11]

  • Tissue Collection:

    • At the end of the study, euthanize the animals and collect the liver and other relevant tissues.

    • Flash-freeze a portion of the liver in liquid nitrogen for gene expression and lipid analysis.[11]

    • Fix a portion of the liver in formalin for histological analysis.

2.3. Endpoint Analysis

  • Plasma Lipid Profile:

    • Measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma samples using commercial enzymatic kits.

  • Hepatic Lipid Content:

    • Homogenize a portion of the frozen liver tissue and extract total lipids.

    • Measure the triglyceride and cholesterol content in the lipid extract.[9]

  • Gene Expression Analysis:

    • Isolate RNA from the frozen liver tissue and perform qRT-PCR to analyze the expression of PPARα target genes as described in the in vitro protocol.

  • Histology:

    • Perform Hematoxylin and Eosin (H&E) and Oil Red O staining on the fixed liver sections to visualize liver morphology and lipid accumulation, respectively.

The following diagram illustrates the in vivo experimental workflow.

in_vivo_workflow Start Start: In Vivo Efficacy Model_Induction Induce Hyperlipidemia in Hamsters (High-Fat, High-Cholesterol Diet) Start->Model_Induction Treatment Oral Administration of Compound Model_Induction->Treatment Sample_Collection Blood and Tissue Collection Treatment->Sample_Collection Lipid_Analysis Plasma and Hepatic Lipid Profile Analysis Sample_Collection->Lipid_Analysis Gene_Expression Hepatic Gene Expression Analysis (qRT-PCR) Sample_Collection->Gene_Expression Histology Liver Histology (H&E, Oil Red O) Sample_Collection->Histology Data_Analysis Data Analysis and Interpretation Lipid_Analysis->Data_Analysis Gene_Expression->Data_Analysis Histology->Data_Analysis End End: In Vivo Efficacy Demonstrated Data_Analysis->End

Caption: In Vivo Experimental Workflow.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: In Vitro Activity of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid

AssayParameter5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acidPositive Control (e.g., Fenofibrate)
PPARα Transactivation EC50 (µM)ValueValue
Gene Expression (Fold Change) CPT1AValueValue
ACOX1ValueValue
APOA1ValueValue
Cellular Lipid Content (% of Control) TriglyceridesValueValue
CholesterolValueValue

Table 2: In Vivo Efficacy of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid in Hyperlipidemic Hamsters

ParameterVehicle ControlPositive Control (e.g., Fenofibrate)5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (Dose 1)5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (Dose 2)
Plasma Lipids (mg/dL)
Total CholesterolValue ± SDValue ± SDValue ± SDValue ± SD
LDL CholesterolValue ± SDValue ± SDValue ± SDValue ± SD
HDL CholesterolValue ± SDValue ± SDValue ± SDValue ± SD
TriglyceridesValue ± SDValue ± SDValue ± SDValue ± SD
Hepatic Lipids (mg/g tissue)
TriglyceridesValue ± SDValue ± SDValue ± SDValue ± SD
CholesterolValue ± SDValue ± SDValue ± SDValue ± SD

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid as a novel therapeutic agent for dyslipidemia. Successful demonstration of PPARα agonism, downstream target gene modulation, and potent lipid-lowering effects in a relevant animal model will provide a strong rationale for further development. Future studies could explore the compound's effects on atherosclerosis development in a more chronic disease model, as well as comprehensive safety and toxicology assessments. The exploration of this chemical scaffold holds significant promise for the development of next-generation therapies to combat the global burden of cardiovascular disease.

References

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  • Dalbøge, L. S., Pedersen, P. J., Hansen, G., Fabricius, K., Hansen, H. B., Jelsing, J., & Vrang, N. (2015). A hamster model of diet-induced obesity for preclinical evaluation of anti-obesity, anti-diabetic and lipid modulating agents. PloS one, 10(8), e0135634. Available at: [Link]

  • Li, A. C., & Glass, C. K. (2002). The macrophage foam cell as a target for therapeutic intervention. Nature medicine, 8(11), 1235-1242. Available at: [Link]

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  • Sullivan, M. P., Matthan, N. R., Meydani, M., & Lichtenstein, A. H. (2008). Blood lipid distribution, aortic cholesterol concentrations, and selected inflammatory and bile metabolism markers in Syrian hamsters fed a standard breeding diet. Journal of the American Association for Laboratory Animal Science, 47(5), 33-39. Available at: [Link]

  • Shipman, M. K., & Tzagournis, M. (2020). Discovery of novel peroxisome proliferator-activated receptor α (PPARα) agonists by virtual screening and biological evaluation. ACS omega, 5(6), 2899-2907. Available at: [Link]

  • Hellerstein, M. K. (2002). In vivo measurement of triglyceride and cholesterol synthesis and secretion. Lipids, 37(10), 905-915. Available at: [Link]

  • Chinetti, G., Fruchart, J. C., & Staels, B. (2000). Peroxisome proliferator-activated receptors (PPARs): nuclear receptors at the crossroads between lipid metabolism and inflammation. Inflammation Research, 49(10), 497-505. Available at: [Link]

  • Adhikary, T., Kaddatz, K., Finkernagel, F., Schönbauer, A., Meissner, W., Scharfe, M., ... & Müller-Brüsselbach, S. (2011). Genomewide analyses define different modes of transcriptional regulation by peroxisome proliferator-activated receptor-β/δ (PPARβ/δ). PLoS one, 6(1), e16344. Available at: [Link]

  • Rocchi, S., & Auwerx, J. (2000). Peroxisome proliferator-activated receptors: from transcriptional control to clinical practice. Modern aspects of nutrition: present knowledge and future perspectives, 2, 10-21. Available at: [Link]

  • Lin, Y. C., Chen, J. R., & Lii, C. K. (2024). Influence of Varied Dietary Cholesterol Levels on Lipid Metabolism in Hamsters. Metabolites, 14(8), 481. Available at: [Link]

  • Li, Y., & Li, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28841-28859. Available at: [Link]

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  • Krol, E., & Krol, M. (2019). Synthesis of new derivatives of benzofuran as potential anticancer agents. Molecules, 24(8), 1546. Available at: [Link]

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  • Dalbøge, L. S., Pedersen, P. J., Hansen, G., Fabricius, K., Hansen, H. B., Jelsing, J., & Vrang, N. (2015). A hamster model of diet-induced obesity for preclinical evaluation of anti-obesity, anti-diabetic and lipid modulating agents. PloS one, 10(8), e0135634. Available at: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information provided herein is synthesized from established chemical principles and analogous reactions to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The most direct and atom-economical approach for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is the acid-catalyzed condensation of hydroquinone with glyoxylic acid. This one-pot reaction proceeds via an electrophilic substitution of the hydroquinone ring by the aldehyde of glyoxylic acid, followed by an intramolecular cyclization to form the dihydrobenzofuran ring system.

Q2: What is the proposed reaction mechanism?

A2: The reaction is believed to proceed through the following key steps under acidic conditions:

  • Protonation of Glyoxylic Acid: The aldehyde carbonyl of glyoxylic acid is protonated by the acid catalyst, increasing its electrophilicity.

  • Electrophilic Aromatic Substitution: The activated glyoxylic acid is attacked by the electron-rich hydroquinone ring, forming a substituted mandelic acid intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the mandelic acid intermediate attacks the aromatic ring in an intramolecular fashion, leading to the formation of the dihydrofuran ring. This step is also facilitated by the acidic environment.

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Corrosive Reagents: Strong acids are typically used as catalysts and can cause severe burns. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydroquinone: Hydroquinone is a skin and eye irritant and can be harmful if swallowed or inhaled. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Reaction Exotherm: The initial condensation reaction can be exothermic. It is crucial to control the rate of addition of reagents and monitor the reaction temperature to prevent runaway reactions.

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the reaction and work-up, I have a very low yield of the desired product, or none at all.

Possible Causes and Solutions:

  • Insufficient Acid Catalyst: The reaction is acid-catalyzed. An inadequate amount of acid will result in a sluggish or incomplete reaction.

    • Recommendation: Ensure the appropriate molar ratio of the acid catalyst is used. A typical starting point is 0.1 to 0.5 equivalents relative to the limiting reagent. The optimal amount may need to be determined empirically.

  • Low Reaction Temperature: The activation energy for the cyclization step may not be reached at low temperatures.

    • Recommendation: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious of potential side reactions at higher temperatures.

  • Poor Quality of Starting Materials: Impurities in hydroquinone or glyoxylic acid can inhibit the reaction or lead to the formation of side products.

    • Recommendation: Use high-purity starting materials. If necessary, recrystallize the hydroquinone before use.

  • Premature Precipitation: The product may be precipitating out of the reaction mixture before the reaction is complete, especially if the solvent system is not optimal.

    • Recommendation: Choose a solvent system in which both the starting materials and the product have reasonable solubility at the reaction temperature.

Formation of a Dark, Tarry Mixture

Problem: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult.

Possible Causes and Solutions:

  • Oxidation of Hydroquinone: Hydroquinone is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of colored polymeric byproducts.

    • Recommendation:

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Consider adding a small amount of a reducing agent, such as sodium bisulfite, to the reaction mixture.

  • Excessive Heat: High reaction temperatures can promote polymerization and decomposition of both the starting materials and the product.

    • Recommendation: Maintain careful temperature control throughout the reaction. Start at a lower temperature and gradually increase it while monitoring the reaction.

  • Incorrect Acid Concentration: A very high concentration of a strong acid can lead to charring and decomposition.

    • Recommendation: Optimize the concentration of the acid catalyst. It should be sufficient to catalyze the reaction without causing excessive degradation.

Difficult Product Purification

Problem: I am struggling to isolate a pure sample of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid from the crude reaction mixture.

Possible Causes and Solutions:

  • High Polarity and Acidity of the Product: The presence of both a carboxylic acid and a phenolic hydroxyl group makes the product highly polar and acidic, which can lead to streaking on normal-phase silica gel chromatography.[1]

    • Recommendation:

      • Acid-Base Extraction: Utilize the acidic nature of the product for purification. After the reaction, quench the mixture and extract with an organic solvent. Then, extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, pulling it into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product.[1]

      • Reverse-Phase Chromatography: If chromatographic purification is necessary, consider using reverse-phase (C18) chromatography with a mobile phase containing a pH modifier (e.g., acetic acid or formic acid) to ensure the carboxylic acid is protonated.

  • Presence of Polar Impurities: The reaction may produce polar byproducts that are difficult to separate from the desired product.

    • Recommendation:

      • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system. A mixture of a polar solvent (e.g., water, methanol) and a less polar solvent (e.g., dichloromethane, ethyl acetate) may be effective.

      • Optimize Reaction Conditions: Revisit the reaction conditions to minimize the formation of byproducts.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve hydroquinone (1.0 eq) in a suitable solvent (e.g., water, dioxane, or a mixture).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add the acid catalyst (e.g., sulfuric acid, 0.2 eq). Slowly add a solution of glyoxylic acid (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic layers with brine.

    • Extract the organic layer with a saturated sodium bicarbonate solution.

    • Separate the aqueous layer and acidify with a strong acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

Data Summary Table
ParameterRecommended Range/ValueNotes
Stoichiometry
Hydroquinone1.0 eqLimiting reagent
Glyoxylic Acid1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Acid Catalyst0.1 - 0.5 eqTo be optimized.
Reaction Conditions
Temperature50 - 100 °CHigher temperatures may lead to side reactions.
Reaction Time2 - 24 hoursMonitor by TLC.
AtmosphereInert (Nitrogen or Argon)To prevent oxidation of hydroquinone.
Solvent
RecommendedWater, Dioxane, Acetic AcidSolvent choice will affect solubility and reaction rate.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Hydroquinone & Add Catalyst B 2. Add Glyoxylic Acid A->B Slowly C 3. Heat & Monitor B->C Inert Atmosphere D 4. Quench & Extract C->D Reaction Complete E 5. Acid-Base Extraction D->E F 6. Precipitate & Isolate Product E->F

Caption: General workflow for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Troubleshooting_Low_Yield Start Low or No Product Yield Q1 Check Reaction Conditions Start->Q1 A1 Optimize Temperature & Catalyst Q1->A1 Suboptimal Q2 Assess Starting Material Purity Q1->Q2 Optimal A2 Purify/Replace Reagents Q2->A2 Impure Q3 Investigate Solubility Issues Q2->Q3 Pure A3 Change Solvent System Q3->A3 Poor Solubility

Caption: Troubleshooting decision tree for low product yield.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of DL‐2‐(p‐hydroxyphenyl)glycine by the ammonolysis of p‐hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid. Retrieved from [Link]

  • ACS Omega. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. Retrieved from [Link]

  • ResearchGate. (2018). Reaction of glyoxal at the ortho position of phenols. Synthesis of 5a,10b-dihydrobenzofuro[2,3-b]benzofurans and 2-(3-benzofuranyl)phenols. Retrieved from [Link]

  • Google Patents. (1978). Condensates of alkyl phenols and glyoxal and products derived therefrom.
  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. This guide provides in-depth, field-tested insights and actionable protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid?

A1: The most prevalent laboratory and industrial-scale synthesis is the acid-catalyzed condensation reaction between hydroquinone and glyoxylic acid . This method is favored for its atom economy and the ready availability of the starting materials. The reaction proceeds via an initial electrophilic substitution of glyoxylic acid onto the electron-rich hydroquinone ring, followed by an intramolecular cyclization to form the dihydrobenzofuran ring system.

Q2: What are the most critical reaction parameters to control in this synthesis?

A2: Control over three key parameters is crucial for success:

  • Atmosphere: Hydroquinone is highly susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is paramount to prevent the formation of colored impurities and tars.

  • Temperature: While heat is required to drive the reaction, excessive temperatures can promote decarboxylation of the final product and increase the rate of side reactions. Careful temperature monitoring and control are essential.

  • Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, hydrochloric acid) must be optimized. Insufficient acid leads to slow or incomplete reaction, while excessive acid can promote dehydration and other side reactions.

Troubleshooting Guide: Common Byproducts & Experimental Issues

Problem 1: My reaction mixture turns dark brown or black, and I isolate a low yield of product mixed with a tar-like substance.

This is the most frequently encountered issue and is almost always due to the oxidation of the hydroquinone starting material.

  • Causality: Hydroquinone is a potent reducing agent. In the presence of atmospheric oxygen, it is readily oxidized to p-benzoquinone. Benzoquinone is a highly reactive Michael acceptor and can undergo further reactions and polymerization, leading to the formation of complex, high-molecular-weight, colored humic-like substances.[1][2] This process is often accelerated by alkaline conditions and trace metal impurities.[2]

  • Visualizing the Problem:

    graph OxidationPathway {
        layout=dot;
        rankdir="LR";
        node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
        edge [fontname="Arial", fontsize=10];
    
    

    }

  • Solution & Mitigation Protocol: The key is rigorous exclusion of oxygen.

    Protocol: Setting Up an Inert Atmosphere Reaction

    • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator.

    • Assembly: Assemble the reaction flask with a condenser, thermometer, and a gas inlet/outlet adapter while hot and immediately purge with a gentle stream of inert gas (Nitrogen or Argon).

    • Solvent Degassing: Use a degassed solvent. A common method is the "freeze-pump-thaw" technique, or more simply, sparging the solvent with an inert gas for 30-60 minutes prior to use.

    • Reagent Addition: Add the hydroquinone and solvent to the flask under a positive pressure of inert gas. Begin stirring.

    • Reaction: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction, including heating and cooling phases. A bubbler filled with mineral oil at the gas outlet is a good indicator of positive pressure.

Problem 2: My NMR analysis shows a second, isomeric product that is difficult to separate from the desired 5-hydroxy isomer.

This issue points to a lack of regioselectivity during the cyclization step, resulting in the formation of 7-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid .

  • Causality: The initial electrophilic attack of glyoxylic acid on hydroquinone forms an intermediate. While both ortho positions to the initial hydroxyl group are activated, cyclization can theoretically occur with either of the two hydroxyl groups. Although the 5-hydroxy product is generally favored, reaction conditions can influence the ratio of regioisomers. This is a common challenge in benzofuran synthesis from substituted phenols where directing group effects are not absolute.[3]

  • Visualizing the Isomer Formation:

    ```dot graph Regioselectivity { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

  • Solution & Purification Protocol:

    • Reaction Control: Lowering the reaction temperature and ensuring slow, controlled addition of reagents can sometimes improve selectivity.

    • Purification: The two isomers often have slightly different polarities and pKa values, which can be exploited for separation.

      • Fractional Crystallization: This is the most effective method if a suitable solvent system can be found. The slightly different crystal packing of the isomers can allow for enrichment of one isomer in the crystalline phase.

      • Chromatography: While challenging on a large scale due to the polarity of the compounds, careful column chromatography on silica gel using a buffered mobile phase (e.g., dichloromethane/methanol with 0.5% acetic acid) can resolve the two isomers.

    Data: Typical Isomer Ratios & Separation | Condition | Typical 5-OH : 7-OH Ratio | Separation Difficulty | Recommended Technique | | :--- | :--- | :--- | :--- | | Standard (e.g., 90-100 °C) | 85 : 15 to 95 : 5 | Moderate | Fractional Crystallization | | High Temp (>110 °C) | Can decrease to < 80 : 20 | High | Preparative HPLC/SFC | | Optimized (e.g., <80 °C) | > 95 : 5 | Low | Direct Crystallization |

Problem 3: My product decarboxylates during workup or upon storage, leading to the formation of 5-hydroxy-2,3-dihydrobenzofuran.

The carboxylic acid group on the dihydrobenzofuran ring is susceptible to loss of CO₂, particularly under thermal or strong acidic conditions.

  • Causality: Decarboxylation is the removal of a carboxyl group as CO₂. While simple aromatic carboxylic acids are relatively stable, the electron-donating nature of the benzofuran ring system can stabilize the intermediate formed upon loss of CO₂, making this process more favorable than in other systems, especially when protonated by a strong acid or heated.[4][5]

  • Solution & Mitigation Protocol:

    • Mild Workup: Avoid using strong acids or high temperatures during the workup. After the reaction, quench the mixture by pouring it into cold water or ice to precipitate the crude product.

    • Purification: Use minimal heat when recrystallizing. If using a rotary evaporator to remove solvents, use a low bath temperature (<40 °C).

    • Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere if long-term stability is required.

    Protocol: Mild Acidic Workup & Purification

    • Quenching: Once the reaction is complete (monitored by TLC/LCMS), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of ice-cold water with vigorous stirring.

    • Precipitation: The product should precipitate out of the aqueous solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is near neutral pH.

    • Drying: Dry the product under vacuum at a low temperature (e.g., 30-40 °C).

    • Recrystallization: If further purification is needed, perform a recrystallization from a suitable solvent (e.g., water, ethanol/water) using the minimum amount of heat required to achieve dissolution. Allow the solution to cool slowly to form pure crystals.

References

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN117105817B - Synthesis method of 2, 3-dicyanohydroquinone.
  • Sella, E., & Shabat, D. (2013). Hydroquinone-quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide. Organic & Biomolecular Chemistry, 11(31), 5074-8. Retrieved from [Link]

  • World Health Organization. (1994). Hydroquinone (EHC 157). INCHEM. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Draelos, Z. D., Yatskayer, M., Bhushan, P., Pillai, S., & Oresajo, C. (2010). Evaluation of a Kojic Acid, Emblica Extract, and Glycolic Acid Formulation Compared With Hydroquinone 4% for Skin Lightening. Cutis, 86(3), 153-158.
  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

Sources

Technical Support Center: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 26, 2026

Welcome to the technical support guide for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1163729-43-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles governing its behavior in solution.

Section 1: Understanding the Core Solubility Challenge

This section addresses the fundamental reasons behind the solubility issues of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid.

Q1: Why is 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid poorly soluble in neutral aqueous solutions?

Answer: The solubility of this molecule is dictated by a balance between its polar and non-polar features.

  • Non-Polar Character: The fused dihydrobenzofuran ring system is largely hydrophobic. In an aqueous environment, water molecules must arrange themselves in an ordered manner around this hydrophobic core, which is entropically unfavorable and limits solubility.

  • Polar Functional Groups: The molecule possesses two key polar groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH).[1] These groups can engage in hydrogen bonding with water. However, in its neutral, protonated state (at acidic or neutral pH), the intramolecular and intermolecular hydrogen bonding between the compound's own molecules can be very strong, leading to a stable crystal lattice that is difficult for water to break down.

  • The Decisive Factor - Ionization: The carboxylic acid group is the key to unlocking aqueous solubility. It is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and readily interacts with water molecules through strong ion-dipole forces, dramatically increasing solubility. This process is highly dependent on the pH of the solution.

Q2: What are the essential physicochemical properties of this compound?

Answer: Understanding the key properties is crucial for predicting its behavior and designing appropriate experiments. While extensive experimental data is not publicly available, we can compile known and predicted values.

PropertyValueSource & Comments
CAS Number 1163729-43-8[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance Typically a white to off-white solid.Based on similar compounds.[2]
Predicted pKa ~3.2 (for the carboxylic acid)Based on the pKa of the parent molecule, 2,3-dihydro-1-benzofuran-2-carboxylic acid.[2] The phenolic hydroxyl group is much less acidic.
Hydrogen Bond Donors 2 (one from -COOH, one from -OH)[1]
Hydrogen Bond Acceptors 4 (two from -COOH, one from -OH, one from ether oxygen)[1]
Topological Polar Surface Area (TPSA) 66.8 Ų[1] A measure of the molecule's polar surface area, indicating its potential to form hydrogen bonds.
Section 2: Troubleshooting Guide & FAQs

This section provides direct answers and workflows for common experimental problems.

Troubleshooting Workflow for Dissolving the Compound

This diagram outlines the decision-making process when encountering solubility issues.

G start Solubility Issue: Compound will not dissolve q_solvent What is the final solvent system? start->q_solvent a_organic Prepare concentrated stock in polar aprotic solvent (e.g., DMSO, DMF). See Q5. q_solvent->a_organic Organic a_aqueous Aqueous solution required. Proceed to pH evaluation. q_solvent->a_aqueous Aqueous q_ph Is pH modification acceptable for your experiment? a_aqueous->q_ph a_ph_ok Follow Protocol 1: Prepare solution via pH adjustment. q_ph->a_ph_ok Yes a_ph_no Consider advanced strategies: - Co-solvents - Formulation (e.g., cyclodextrins) See Q7. q_ph->a_ph_no No

Caption: Decision tree for troubleshooting solubility.

Q3: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Answer: The primary and most effective method is pH adjustment. Given the compound's acidic nature, it will have very low solubility at neutral or acidic pH. You need to raise the pH to deprotonate the carboxylic acid.

Causality: At pH 7.4, which is significantly above the predicted pKa of ~3.2, the carboxylic acid group will be fully deprotonated to its carboxylate salt form (-COO⁻). This dramatically increases polarity and aqueous solubility. If it still doesn't dissolve, it may indicate that the buffer capacity is insufficient or the desired concentration is above its solubility limit even in its salt form. See Protocol 1 for a step-by-step guide.

Q4: How exactly does pH control the solubility?

Answer: The relationship is governed by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of the ionized (soluble) to the un-ionized (insoluble) forms of the drug.[3]

  • When pH < pKa: The compound is predominantly in its neutral, protonated (-COOH) form. This form is less polar and has low aqueous solubility.

  • When pH = pKa: The compound is 50% ionized and 50% un-ionized.

  • When pH > pKa: The compound is predominantly in its ionized, deprotonated (-COO⁻) salt form. This form is highly polar and exhibits significantly higher aqueous solubility.

For practical purposes, to ensure complete dissolution, you should adjust the pH to be at least 2 units above the pKa. For this compound, a pH of 6 or higher should be effective, with solubility increasing further at more alkaline pH values.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph R-COOH (Protonated) Low Solubility Dominated by Crystal Lattice Energy high_ph R-COO⁻ (Deprotonated Salt) High Solubility Dominated by Ion-Dipole Interactions low_ph->high_ph Increase pH (Add Base) high_ph->low_ph Decrease pH (Add Acid)

Caption: The effect of pH on ionization and solubility.

Q5: I need to make a concentrated stock solution for cell culture assays. What organic solvent should I use?

Answer: For preparing high-concentration stock solutions, polar aprotic solvents are generally the best choice.

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly effective choice. It is a strong hydrogen bond acceptor and can effectively solvate both the polar and non-polar parts of the molecule.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent option for solubilizing a wide range of organic compounds.

  • Ethanol (EtOH): A polar protic solvent, ethanol can also be used. However, the achievable concentration may be lower than in DMSO or DMF. It can be a good choice if DMSO is incompatible with the downstream experiment.

Best Practice: Always start with a small amount of the compound to test solubility in your chosen solvent before dissolving the entire batch.

Q6: I diluted my DMSO stock into my aqueous cell culture medium, and the compound crashed out (precipitated). What happened and how can I fix it?

Answer: This is a common problem that occurs when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. When the DMSO stock is added, the DMSO concentration in the final solution is usually low (e.g., <0.5%). The primary solvent is now water, and the compound's solubility is dictated by the aqueous environment's pH and polarity.

Solutions:

  • Check the Final Concentration: Ensure the final concentration in your medium is below the compound's aqueous solubility at the medium's pH. You may need to perform a solubility test first (see Protocol 2 ).

  • Increase Medium pH (If possible): If your cells can tolerate it, slightly increasing the pH of the medium can help maintain solubility.

  • Use a Co-solvent or Surfactant: For in vitro assays, sometimes a small amount of a non-toxic solubilizing agent like Tween® 80 or Cremophor® EL can be included in the final medium, but this must be validated for cell toxicity.[4]

  • Prepare a Lower Concentration Stock: If you are consistently seeing precipitation, your stock solution may be too concentrated for the dilution factor you are using. Try making a more dilute stock solution.

Section 3: Standardized Experimental Protocols

These protocols provide a validated, step-by-step approach to handling the compound.

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes how to dissolve the compound in an aqueous solution by converting it to its more soluble salt form.

  • Materials:

    • 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

    • Purified water (e.g., Milli-Q®) or desired buffer

    • Base solution (e.g., 1 M NaOH or 1 M NaHCO₃)

    • Acid solution (e.g., 1 M HCl) for back-titration

    • Volumetric flasks and magnetic stirrer

  • Equipment:

    • Calibrated pH meter

    • Analytical balance

    • Magnetic stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of the compound and add it to a beaker or flask containing approximately 80% of the final volume of water or buffer.

    • While stirring, begin adding the base solution (1 M NaOH) dropwise. The solid should start to dissolve as the pH increases.

    • Monitor the pH continuously with a calibrated pH meter. Continue adding base until all the solid has dissolved. A clear solution should be obtained.

    • Note the pH at which complete dissolution occurs. It is recommended to target a pH at least 2 units above the pKa (e.g., pH > 6.0).

    • If you have overshot the target pH, you can carefully back-titrate with the acid solution (1 M HCl) to reach the desired final pH. Caution: If you lower the pH too much, the compound may precipitate.

    • Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add water/buffer to the final volume.

    • For sterile applications, the final solution should be filtered through a 0.22 µm syringe filter.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the maximum intrinsic solubility of the compound in a given buffer system, which is critical for formulation and assay development.[3]

  • Materials:

    • 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

    • Buffer solutions at various desired pH values (e.g., pH 5.0, 6.5, 7.4)

  • Equipment:

    • Thermostated orbital shaker or rotator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Glass vials with screw caps

  • Procedure:

    • Add an excess amount of the solid compound to several vials (enough so that undissolved solid remains at the end).

    • Add a known volume of the desired buffer to each vial.

    • Seal the vials tightly and place them in a thermostated shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated.

    • After agitation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation.

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

    • The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Section 4: Advanced Solubility Enhancement
Q7: Standard pH adjustment isn't an option for my in vivo study. What other strategies can be considered?

Answer: When pH modification is not feasible, more advanced formulation strategies are required. These are typically employed in drug development.[4][5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility. However, the concentration of the co-solvent must be carefully controlled to avoid toxicity.

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[6] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug in a high-energy, amorphous, and temporarily supersaturated state, which can improve absorption.[7] Methods like spray drying or hot-melt extrusion are used to prepare these.[6]

  • Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic part of your compound can form an "inclusion complex" within the cyclodextrin cavity, and the hydrophilic exterior of the cyclodextrin enhances the solubility of the entire complex in water.[7]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles.[8] While this does not change the equilibrium solubility, it significantly increases the dissolution rate, which can be beneficial for absorption.[5][8]

The selection of these methods depends heavily on the drug's properties, the intended dose, and the route of administration.[4]

References
  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available at: [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • NIH National Library of Medicine. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555. Available at: [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]

  • ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available at: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

Sources

Preventing degradation of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.

Introduction to the Stability of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable building block in pharmaceutical and chemical research. Its structure, which includes a hydroquinone-like phenolic group, makes it susceptible to oxidative degradation. This degradation can lead to the formation of colored impurities and a loss of potency, compromising experimental outcomes. Understanding the mechanisms of degradation is the first step toward effective prevention.

The primary pathway of degradation for this compound is the oxidation of the 5-hydroxy group to a quinone-type species. This process is often catalyzed by factors such as light, elevated pH, and the presence of dissolved oxygen or metal ions.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is turning yellow/brown. What is happening?

A1: A color change to yellow or brown is a classic indicator of oxidation. The phenolic hydroxyl group at the 5-position is likely being oxidized to a quinone or a series of polymeric quinoidal structures, which are highly colored. This is a common issue with hydroquinone and catechol-containing compounds.[1][2]

Q2: What is the optimal pH for storing solutions of this compound?

A2: Acidic conditions are generally preferred for storing phenolic compounds to minimize oxidation. A pH range of 3-5 is recommended. At neutral or alkaline pH, the phenolic proton is more easily abstracted, making the resulting phenoxide ion highly susceptible to oxidation.

Q3: Which solvents are recommended for preparing stock solutions?

A3: For stock solutions, use deoxygenated solvents. Solvents such as DMSO or methanol are commonly used for sample preparation.[3] It is crucial to use high-purity solvents and to consider preparing fresh solutions for sensitive experiments.

Q4: How should I store my stock solutions to maximize stability?

A4: For maximum stability, stock solutions should be stored at -20°C or lower in amber vials to protect from light. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen.

Q5: Can I add an antioxidant to my solution to prevent degradation?

A5: Yes, the addition of antioxidants can be an effective strategy. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), or ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation. However, you must first verify that the chosen antioxidant does not interfere with your downstream experimental assays.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving degradation issues.

Issue 1: Rapid Discoloration of the Solution Upon Preparation
Potential Cause Underlying Mechanism Recommended Action
High pH of the solvent/buffer Deprotonation of the phenolic hydroxyl group increases its susceptibility to oxidation.Ensure the pH of your solvent or buffer is in the acidic range (pH 3-5).
Presence of dissolved oxygen Molecular oxygen acts as the primary oxidant in the degradation reaction.Sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound.
Contamination with metal ions Metal ions such as Fe³⁺ or Cu²⁺ can catalytically accelerate the oxidation of phenols.Use high-purity solvents and glassware that has been acid-washed to remove any trace metal contaminants. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer.
Issue 2: Degradation Observed Over a Short Period (Hours to Days) Under Standard Storage
Potential Cause Underlying Mechanism Recommended Action
Exposure to light Light, particularly UV light, can provide the energy to initiate photo-oxidative degradation pathways in phenolic compounds.[4][5]Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.
Inappropriate storage temperature Higher temperatures increase the rate of chemical reactions, including oxidation.Store solutions at or below -20°C. For short-term storage (a few days), 2-8°C may be acceptable if other protective measures (low pH, deoxygenation) are in place.
Repeated freeze-thaw cycles Each freeze-thaw cycle can introduce more dissolved oxygen into the solution from the headspace of the vial.Prepare smaller aliquots of your stock solution to avoid the need to thaw the entire batch for each use.
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
Potential Cause Underlying Mechanism Recommended Action
Significant degradation has occurred The concentration of the active parent compound has decreased, and the resulting degradation products may interfere with the assay.Prepare fresh solutions before each experiment. Use a stability-indicating analytical method, such as HPLC-UV, to confirm the purity and concentration of your solution before use.
Interaction with other components in the medium Other components in your experimental medium could be raising the pH or introducing catalysts for oxidation.Evaluate the compatibility of your compound with the experimental medium. A preliminary stability test in the final medium can be insightful.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., HPLC-grade methanol or a pH 4.0 citrate buffer) in a flask. Sparge with high-purity nitrogen or argon gas for 15-30 minutes while stirring gently.

  • Weighing the Compound: Accurately weigh the required amount of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid in a clean, dry amber vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Cap the vial tightly and vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each vial with nitrogen or argon before sealing. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Monitoring Degradation

A stability-indicating method is crucial for distinguishing the intact compound from its degradation products.[6][7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound, and also use a photodiode array (PDA) detector to check for the appearance of new peaks with different UV spectra.

  • Forced Degradation Study: To validate that the method is stability-indicating, a forced degradation study should be performed.[9][10][11] This involves intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidative, thermal, photolytic) and ensuring that the degradation products are well-separated from the parent peak.[12]

Visualizing Degradation and Prevention

Diagram 1: Proposed Oxidative Degradation Pathway

G cluster_conditions Degradation Triggers A 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid B Semiquinone Radical A->B - H⁺, - e⁻ C o-Quinone Derivative B->C - H⁺, - e⁻ D Polymeric Products (Colored) C->D Polymerization O2 O₂ O2->A Light Light (hv) Light->A OH- High pH (OH⁻) OH-->A

Caption: Key triggers leading to the oxidation of the parent compound.

Diagram 2: Workflow for Preventing Degradation

G start Start: Need to prepare solution prep_solvent Step 1: Deoxygenate Solvent (N₂ or Ar sparging) start->prep_solvent weigh Step 2: Weigh Compound into Amber Vial prep_solvent->weigh dissolve Step 3: Dissolve in Acidic (pH 3-5) Solvent weigh->dissolve aliquot Step 4: Aliquot into Single-Use Vials dissolve->aliquot store Step 5: Store at ≤ -20°C Protected from Light aliquot->store end Result: Stable Solution store->end

Caption: Step-by-step workflow for preparing and storing stable solutions.

References

  • Benchchem. (n.d.). Statistical Analysis of 5-Hydroxybenzofuran-2-one Bioactivity: A Comparative Guide.
  • Google Patents. (n.d.). Process for the production of catechol and hydroquinone.
  • MDPI. (2022). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent.
  • Thieme. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization.
  • PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.
  • ResearchGate. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization.
  • ResearchGate. (n.d.). (PDF) Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination.
  • ResearchGate. (n.d.). Photodegradation mechanisms of phenol in the photocatalytic process.
  • ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Semantic Scholar. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • IOSR Journal. (2017). Development and Validation of Stability-Indicatiting HPLC method for Determination of Related Substances in Dabigatran Etexilate.
  • RSC Publishing. (2020). Copper-assisted oxidation of catechols into quinone derivatives.
  • PubMed Central. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.

Sources

Technical Support Center: Mass Spectrometry of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectral analysis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret common artifacts and fragmentation patterns encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid?

The molecular formula is C₉H₈O₄, with a monoisotopic mass of 180.0423 g/mol [1]. This corresponds to the [M+H]⁺ ion at m/z 181.0496 in positive ion mode and the [M-H]⁻ ion at m/z 179.0350 in negative ion mode.

Q2: What are the most common adducts I should expect to see in the mass spectrum?

In electrospray ionization (ESI), it is common to observe adducts with alkali metals and solvents. For this compound, you should be on the lookout for:

  • Sodium Adducts: [M+Na]⁺ (m/z 203.0315) and potentially [M-H+2Na]⁺ (m/z 225.0134) in positive ion mode.[2]

  • Potassium Adducts: [M+K]⁺ (m/z 219.0054) in positive ion mode.

  • Solvent Adducts: Depending on your mobile phase, you may see adducts with acetonitrile ([M+ACN+H]⁺, m/z 222.0754) or methanol ([M+MeOH+H]⁺, m/z 213.0758).[3]

  • Dimer Formation: Carboxylic acids are prone to forming dimers, which can be observed as [2M+H]⁺ (m/z 361.0918) or [2M+Na]⁺ (m/z 383.0737).[4]

Q3: What are the expected primary fragmentation patterns for this molecule?

Due to the presence of both a carboxylic acid and a dihydrobenzofuran ring system, the fragmentation can be complex. Key expected fragmentation pathways include:

  • Loss of water (H₂O): From the hydroxyl and carboxylic acid groups, resulting in a fragment at m/z 162.0317 ([M+H-H₂O]⁺).

  • Loss of carbon monoxide (CO): A common fragmentation for phenolic compounds, leading to a fragment at m/z 153.0546 ([M+H-CO]⁺).

  • Loss of the carboxyl group (COOH): This would result in a fragment at m/z 136.0524 ([M+H-HCOOH]⁺) or a radical cation at m/z 135.0446 ([M-COOH]⁺•).

  • Decarboxylation (loss of CO₂): Leading to a fragment at m/z 137.0603 ([M+H-CO₂]⁺).

  • Combined losses: Sequential losses, such as the loss of water followed by carbon monoxide, are also highly probable.

Troubleshooting Guide

This section addresses specific issues you may encounter in your mass spectrum and provides step-by-step guidance to resolve them.

Issue 1: Unexpectedly Low Intensity of the Molecular Ion Peak

Symptoms: The peak corresponding to your molecular ion ([M+H]⁺ or [M-H]⁻) is significantly weaker than other peaks in the spectrum.

Potential Cause: This is often due to in-source fragmentation, where the molecule fragments in the ionization source before reaching the mass analyzer.[5][6][7] For a molecule with hydroxyl and carboxylic acid groups, this is a common phenomenon.[7]

Troubleshooting Protocol:

  • Lower the Source Temperature: High temperatures can induce thermal degradation. Gradually decrease the desolvation gas temperature and source temperature to find an optimal balance between efficient ionization and minimal fragmentation.

  • Reduce the Cone Voltage (or Fragmentor Voltage): This is the primary parameter controlling in-source fragmentation. Lowering this voltage will result in "softer" ionization, preserving the molecular ion.

  • Optimize the Mobile Phase:

    • pH: Ensure the pH of your mobile phase is appropriate for the ionization mode. For positive mode, a slightly acidic mobile phase (e.g., 0.1% formic acid) will promote protonation. For negative mode, a slightly basic mobile phase (e.g., 0.1% ammonium hydroxide) can be used, though often not necessary for carboxylic acids.

    • Solvent Composition: A higher aqueous content in the mobile phase can sometimes lead to softer ionization.

  • Check for Co-eluting Contaminants: A co-eluting species can suppress the ionization of your target compound. Review your chromatogram for any overlapping peaks.

Issue 2: Multiple Peaks with Masses Higher than the Expected Molecular Ion

Symptoms: Your spectrum shows a series of prominent peaks at m/z values significantly higher than your expected [M+H]⁺ or [M-H]⁻.

Potential Cause: This is a classic sign of adduct formation with salts (e.g., Na⁺, K⁺) or solvents, or the formation of dimers and other multimers.

Troubleshooting Protocol:

  • Identify the Adducts: Use a mass spectrometry adduct calculator to identify the observed peaks.[8] Common adducts and their corresponding m/z values are listed in the table below.

  • Improve Solvent and Sample Purity:

    • Use high-purity solvents (LC-MS grade).

    • Ensure all glassware is thoroughly cleaned to remove any residual salts.

    • If possible, desalt your sample before injection.

  • Add a Competing Ion: In positive ion mode, adding a small amount of ammonium acetate or ammonium formate to the mobile phase can sometimes reduce sodium and potassium adducts by promoting the formation of the [M+NH₄]⁺ adduct.

  • Optimize Chromatographic Separation: If you suspect multimers, diluting the sample may reduce their formation.

Table 1: Common Adducts of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (M = 180.0423 g/mol )

Ion TypeFormulaCalculated m/z (Positive Mode)
Protonated Molecule[M+H]⁺181.0496
Sodium Adduct[M+Na]⁺203.0315
Potassium Adduct[M+K]⁺219.0054
Ammonium Adduct[M+NH₄]⁺198.0761
Acetonitrile Adduct[M+ACN+H]⁺222.0754
Methanol Adduct[M+MeOH+H]⁺213.0758
Protonated Dimer[2M+H]⁺361.0918
Sodiated Dimer[2M+Na]⁺383.0737
Issue 3: Unidentifiable Peaks in the Spectrum

Symptoms: The mass spectrum contains several peaks that do not correspond to the expected molecular ion, fragments, or common adducts.

Potential Cause: These peaks could be due to contamination from various sources or unexpected fragmentation pathways.

Troubleshooting Protocol:

  • Run a Blank: Inject a sample of your mobile phase without the analyte. This will help identify any contaminants originating from your solvent, tubing, or the instrument itself.

  • Check for Plasticizers: Phthalates and other plasticizers are common contaminants from plastic labware. They often appear at specific m/z values (e.g., m/z 149 for phthalate anhydride).

  • Consider Unexpected Fragmentation: Dihydrobenzofuran structures can undergo complex rearrangements and fragmentation.[9][10] Consult literature on the mass spectrometry of similar compounds to see if your observed fragments have been reported.

  • Perform Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of interest and fragment it. The resulting product ions can provide structural information to help identify the unknown peak.

Visualizing Fragmentation and Troubleshooting

The following diagrams illustrate the expected fragmentation pathways and a general troubleshooting workflow.

fragmentation_pathway M_H [M+H]⁺ m/z 181.05 M_H_H2O [M+H-H₂O]⁺ m/z 163.04 M_H->M_H_H2O -H₂O M_H_CO [M+H-CO]⁺ m/z 153.05 M_H->M_H_CO -CO M_H_COOH [M+H-HCOOH]⁺ m/z 135.04 M_H->M_H_COOH -HCOOH M_H_CO2 [M+H-CO₂]⁺ m/z 137.06 M_H->M_H_CO2 -CO₂

Caption: Predicted Fragmentation of the Protonated Molecule.

troubleshooting_workflow start Artifacts in Mass Spectrum low_M Low Molecular Ion Intensity? start->low_M high_mass_peaks Unexpected High Mass Peaks? low_M->high_mass_peaks No adjust_source Adjust Source Parameters (Temp, Voltage) low_M->adjust_source Yes unidentified_peaks Other Unidentified Peaks? high_mass_peaks->unidentified_peaks No check_adducts Check for Common Adducts and Multimers high_mass_peaks->check_adducts Yes run_blank Run Blank Injection & Check for Contaminants unidentified_peaks->run_blank Yes end Clean Spectrum unidentified_peaks->end No adjust_source->high_mass_peaks check_adducts->unidentified_peaks ms_ms Perform MS/MS Analysis run_blank->ms_ms ms_ms->end

Caption: General Troubleshooting Workflow for Mass Spectrum Artifacts.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(4), 354-364. Available at: [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • PubMed. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Available at: [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • NIH. (n.d.). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Available at: [Link]

  • NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Available at: [Link]

  • MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Available at: [Link]

  • NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Chromatography Online. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available at: [Link]

Sources

Technical Support Center: Optimizing Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydrobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Dihydrobenzofurans are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1] However, these syntheses can be challenging, often plagued by issues such as low yields, competing side reactions like aromatization, and poor selectivity.[2]

This document provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of dihydrobenzofurans.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yield is a multifaceted problem. Begin by systematically evaluating these four areas:

  • Reaction Conditions: Suboptimal temperature, time, or reactant concentration can halt the reaction prematurely or promote decomposition.[3] Running small-scale trials to screen these parameters is a crucial first step.

  • Catalyst Activity: If using a transition-metal catalyst (e.g., Pd, Rh, Cu), its activity is paramount. Ensure the catalyst has not been deactivated by exposure to air or impurities. Using a freshly opened bottle or a glovebox for catalyst handling is recommended.[1][4]

  • Reagent & Solvent Purity: Water and other nucleophilic impurities can consume reagents or interfere with catalytic cycles. Always use reagents of appropriate purity and ensure solvents are rigorously dried, especially for moisture-sensitive reactions.[3]

  • Reaction Workup: The desired product might be decomposing during purification (e.g., on silica gel) or being lost during extraction. Analyze your workup and purification procedures for potential loss points.

Q2: I'm observing significant formation of the aromatized benzofuran byproduct. How can I suppress this side reaction?

A: Aromatization is a common thermodynamic sink. The dihydrobenzofuran product can undergo elimination, especially under harsh conditions, to form the more stable benzofuran. To minimize this:

  • Lower the Reaction Temperature: Higher temperatures often provide the activation energy needed for the elimination pathway. Running the reaction at the lowest effective temperature can significantly improve selectivity.[5]

  • Reduce Reaction Time: Prolonged exposure to heat can increase the likelihood of aromatization. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.[5]

  • Choose a Milder Base/Catalyst System: If your reaction uses a strong base or a highly active catalyst, this can promote elimination. Consider screening milder alternatives.

Q3: My starting material appears to be decomposing before significant product formation occurs. What should I do?

A: Starting material decomposition suggests that the reaction conditions are too harsh for your substrate. The primary culprit is often excessive heat. Try reducing the reaction temperature significantly. If the reaction is too slow at lower temperatures, you may need a more active (but still selective) catalyst that can operate under milder conditions.[5] Also, consider the possibility that your starting material is sensitive to the chosen base, acid, or solvent.

Q4: How do I select the optimal catalyst and solvent for my specific dihydrobenzofuran synthesis?

A: Catalyst and solvent selection are highly dependent on the reaction mechanism.

  • Catalyst: For cross-coupling reactions (e.g., intramolecular O-arylation), palladium and copper catalysts are common choices.[4][6] Rhodium catalysts are often used for C-H activation/annulation pathways.[1][7] The choice of ligands on the metal center is critical for tuning reactivity and selectivity.

  • Solvent: The solvent must fully dissolve your starting materials and should be compatible with the reaction intermediates. Polar aprotic solvents like dioxane, THF, and acetonitrile are frequently used.[1][5][8] In some cases, polar solvents like hexafluoroisopropanol (HFIP) can dramatically influence the reaction pathway and improve yields.[1] A solvent screen is almost always a worthwhile optimization step.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Low or No Product Yield

Low conversion is a clear indicator that a critical component of your reaction is failing. The following flowchart provides a logical path for troubleshooting.

G A Low / No Yield Observed B Verify Reaction Conditions (Temp, Time, Concentration) A->B Start Here C Assess Reagent & Solvent Purity B->C Conditions Correct F Systematically Optimize (DOE or One-Factor-at-a-Time) B->F Conditions Incorrect D Check Catalyst Activity (If applicable) C->D Purity Confirmed G Purify Reagents & Use Dry Solvents C->G Impurities Suspected E Review Workup & Purification Procedure D->E Catalyst is Active H Use Fresh Catalyst / Improve Inert Atmosphere Technique D->H Catalyst Inactive I Analyze Aqueous & Organic Layers for Product Loss E->I Losses Suspected

Caption: Troubleshooting workflow for low reaction yield.

Causality and Actionable Insights:

  • Suboptimal Conditions: The kinetics of your reaction are governed by temperature and concentration. A reaction that is too cold may not overcome the activation energy, while one that is too dilute may suffer from slow reaction rates.

    • Action: Perform a systematic optimization. A Design of Experiments (DOE) approach can efficiently map the parameter space. If that is not feasible, vary one factor at a time (e.g., run the reaction at T, T+10°C, and T+20°C).[3]

  • Catalyst Inactivation: Transition metal catalysts are the engines of many modern synthetic methods. Oxygen can oxidize the active metal center (e.g., Pd(0) to Pd(II)-oxides), rendering it inactive.

    • Action: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen). Use techniques like sparging the solvent with inert gas before adding the catalyst.[3]

  • Reagent Purity: Impurities can have a profound impact. For instance, in a palladium-catalyzed coupling, nucleophilic impurities can quench intermediates in the catalytic cycle.

    • Action: Use reagents from a trusted supplier. If necessary, purify starting materials via recrystallization or distillation. Dry solvents using standard laboratory procedures (e.g., passing through an activated alumina column or distilling from a drying agent).[3]

Problem: Poor Selectivity (Formation of Side Products)

The formation of multiple products indicates that competing reaction pathways are occurring. Your goal is to find conditions that favor the kinetics of the desired pathway while disfavoring others.

Key Competing Pathways & Solutions:

  • Aromatization to Benzofuran: As discussed in the FAQs, this is often a thermally driven elimination reaction.

    • Solution: Lowering the temperature is the most effective strategy.[5] This reduces the available thermal energy, making it harder to overcome the activation barrier for the elimination step.

  • Isomer Formation (Regio- or Stereoisomers): In reactions with multiple potential cyclization sites or prochiral centers, a mixture of isomers can be formed.

    • Solution: This is often controlled by the steric and electronic properties of the catalyst and its ligands.[1][4] For example, in asymmetric syntheses, the choice of a chiral ligand is designed to create a diastereomeric transition state that favors the formation of one enantiomer.[6] Screening a panel of ligands with different steric bulk and electronic properties can identify the optimal choice for your desired isomer.

  • Dimerization or Polymerization: Starting materials can sometimes react with themselves instead of undergoing the desired intramolecular cyclization.

    • Solution: This issue is often concentration-dependent. Running the reaction at high dilution can favor the intramolecular pathway over the intermolecular one. A slow addition of the starting material to the reaction mixture via syringe pump can also maintain a low effective concentration, promoting cyclization.

Optimization Parameter Tables

The following tables summarize key starting points for reaction optimization based on literature precedents.

Table 1: Catalyst & Ligand Selection for Common Dihydrobenzofuran Syntheses

Reaction TypeCommon CatalystsCommon Ligands / AdditivesRationale & Key Considerations
Intramolecular O-Arylation Pd(OAc)₂, Pd₂(dba)₃, CuIPhosphine ligands (e.g., XPhos, SPhos, BINAP), N-based ligands (e.g., phenanthroline)The ligand stabilizes the metal center and facilitates oxidative addition and reductive elimination steps. Bulky, electron-rich ligands often promote higher activity.[6]
C-H Activation / Annulation [Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂NaOAc, Cs₂CO₃ (Base), Cu(OAc)₂ (Oxidant)Rhodium and Ruthenium are adept at C-H activation. The base is crucial for the deprotonation step, and an oxidant may be required to regenerate the active catalyst.[1][4][7]
Oxidative Coupling Ag₂O, FeCl₃(None typically required)These are stoichiometric oxidants that facilitate radical-mediated coupling of phenols with alkenes or other coupling partners.[5][9]

Table 2: Common Solvents and Their Impact

SolventPolarityTypical Use CasesConsiderations
Dioxane / THF Polar AproticGeneral purpose for many transition-metal catalyzed reactions.Must be anhydrous. Dioxane has a higher boiling point, useful for reactions requiring more heat.
Acetonitrile (ACN) Polar AproticEffective in oxidative coupling reactions.[5][8]Provides a good balance of solubility and reactivity.
Toluene / Xylene NonpolarHigh-boiling solvents for reactions requiring significant thermal energy.Good for substrate solubility but may not be ideal for stabilizing charged intermediates.
HFIP Highly Polar, ProticCan induce unique reactivity, especially in Rh-catalyzed [3+2] annulations.[1]Expensive, but can enable transformations that fail in other solvents.

Featured Experimental Protocol: Palladium-Catalyzed Intramolecular O-Arylation

This protocol describes a general method for the synthesis of a 2,3-dihydrobenzofuran from an o-halophenol tethered to an alkene, a robust and widely used transformation.

G A 1. Reagent Preparation B 2. Reaction Setup A->B o-halophenol, base, solvent C 3. Inert Atmosphere B->C Degas (Ar/N2) D 4. Reagent Addition C->D Add Pd catalyst & ligand E 5. Heating & Monitoring D->E Heat to 80-110 °C F 6. Reaction Quench E->F Monitor by TLC/LC-MS G 7. Workup & Extraction F->G Add water H 8. Purification G->H Extract with organic solvent, dry I I H->I Column Chromatography

Caption: Experimental workflow for Pd-catalyzed synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel, add the o-halophenol substrate (1.0 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the chosen anhydrous solvent (e.g., dioxane).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., XPhos, 0.10 equiv).

  • Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete when the starting material is no longer observed.

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure dihydrobenzofuran.

This guide provides a framework for both understanding and systematically overcoming the common hurdles in dihydrobenzofuran synthesis. By combining careful experimental technique with a logical, informed approach to optimization, you can significantly improve the efficiency and success of your synthetic endeavors.

References

  • Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14833-14871. [Link]

  • Dias, M. V. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32, 154-164. [Link]

  • Zhang, L., et al. (2019). A method for synthesizing dihydrobenzofuran derivatives.
  • Wang, J., et al. (2016). Synthesis method of 2,3-dihydrobenzofuran.
  • Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 14833-14871. [Link]

  • Kaur, N., & Singh, V. (2022). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 12(55), 35749-35766. [Link]

  • Dias, M. V. B., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Kaur, N., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Dinsmore, C. J., & Bergman, J. M. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives. U.S.

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Validation & Comparative

A Comparative Analysis for Drug Discovery: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and its Unsaturated Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1][2] The subtle variation of its saturation level, as seen in the transition from a benzofuran to a 2,3-dihydrobenzofuran, can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid and its unsaturated analog, 5-hydroxybenzofuran-2-carboxylic acid, offering experimental insights and data to inform drug discovery and development programs.

At a Glance: Key Structural and Physicochemical Differences

The fundamental difference between these two molecules lies in the saturation of the furan ring. This seemingly minor alteration has significant implications for the molecule's three-dimensional structure and electron distribution, which in turn dictates its interactions with biological targets.

Property5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid5-hydroxybenzofuran-2-carboxylic acid
Molecular Formula C₉H₈O₄C₉H₆O₄
Molecular Weight 180.16 g/mol 178.14 g/mol [3]
Structure Saturated furan ringUnsaturated (aromatic) furan ring
Flexibility More flexible due to sp³ hybridized carbonsRigid and planar
Calculated LogP ~1.5~1.8366[4]
Topological Polar Surface Area (TPSA) 70.67 Ų[4]70.67 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33

Note: Some physicochemical properties are calculated estimates and may vary based on the prediction software used.

Synthesis Strategies: Crafting the Scaffolds

The synthesis of these molecules often starts from substituted phenols. The choice of synthetic route is critical for achieving good yields and purity.

Synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid

A common approach to the dihydrobenzofuran scaffold involves the catalytic hydrogenation of the corresponding benzofuran.[5]

start 5-Hydroxybenzofuran- 2-carboxylic acid reagents H₂, Pd/C Solvent (e.g., Ethanol) Pressure, Temperature start->reagents product 5-Hydroxy-2,3-dihydrobenzofuran- 2-carboxylic acid reagents->product caption Figure 1. Synthesis of the saturated analog via hydrogenation.

Caption: Figure 1. Synthesis of the saturated analog via hydrogenation.

Synthesis of 5-hydroxybenzofuran-2-carboxylic acid

The construction of the benzofuran ring can be achieved through several methods, often involving a condensation reaction followed by cyclization. One classical approach is the Perkin rearrangement.[6]

start1 2,5-Dihydroxybenzaldehyde intermediate Coumarin Intermediate start1->intermediate Condensation start2 Malonic Acid start2->intermediate product 5-Hydroxybenzofuran- 2-carboxylic acid intermediate->product Cyclization & Decarboxylation caption Figure 2. General synthetic scheme for the unsaturated analog.

Caption: Figure 2. General synthetic scheme for the unsaturated analog.

Comparative Biological Activity: A Focus on Inflammation and Oxidative Stress

Both benzofuran and dihydrobenzofuran cores are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The presence of the 5-hydroxyl group is often crucial for these activities, as it can act as a hydrogen bond donor and participate in antioxidant processes.[7]

Anti-inflammatory Activity: Targeting COX and NF-κB Pathways

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway are central players.[8] Derivatives of both benzofuran and dihydrobenzofuran have been shown to inhibit these targets.

While direct comparative data for the two title compounds is limited, studies on related structures suggest that the planarity of the benzofuran ring in the unsaturated analog might favor intercalation into the active sites of enzymes like COX.[1] However, the increased flexibility of the dihydrobenzofuran scaffold could allow for optimal positioning within a binding pocket. Some fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant inhibition of COX-1 and COX-2.[1]

The NF-κB pathway is another critical target for anti-inflammatory drug discovery. Benzofuran derivatives have been reported to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[9][10] The electronic properties of the aromatic benzofuran system may play a role in these interactions.

cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 NF-κB Signaling Pathway cluster_2 Inflammatory Response lps LPS nfkb IKK activation lps->nfkb ikb IκB degradation nfkb->ikb p65 p65/p50 translocation to nucleus ikb->p65 cytokines Expression of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-6) p65->cytokines inhibitor Benzofuran/Dihydrobenzofuran Derivatives inhibitor->nfkb Inhibition caption Figure 3. Simplified NF-κB signaling pathway and potential inhibition.

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The Evolving Landscape of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer, anti-inflammatory, and metabolic regulatory activities. We will delve into the causal relationships behind synthetic choices and provide detailed experimental protocols to support the findings, offering a comprehensive resource for researchers and drug development professionals.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 2,3-dihydrobenzofuran ring system, a bicyclic structure composed of a fused benzene and a dihydrofuran ring, is a common motif in a plethora of natural products and synthetic compounds.[1] The addition of a carboxylic acid at the 2-position and a hydroxyl group at the 5-position provides key hydrogen bonding and potential coordination sites, making the 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid core an excellent starting point for generating libraries of bioactive molecules through various synthetic modifications.

Our exploration of the SAR of this scaffold will focus on three key areas of therapeutic interest: oncology, inflammation, and metabolic diseases.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of the 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2] The primary strategy for enhancing anticancer potency has been the derivatization of the carboxylic acid moiety, most commonly into N-substituted phenylamides.

Structure-Activity Relationship Insights

Systematic studies have revealed several key structural features that govern the anticancer activity of these derivatives:

  • The Carboxamide Linkage is Crucial: The presence of a CONH group is often necessary for significant anticancer activity.[3] This amide bond likely participates in crucial hydrogen bonding interactions with the biological target.

  • Substitution on the N-Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide derivatives play a pivotal role in modulating cytotoxic potency.

    • Electron-Withdrawing Groups (EWGs): The introduction of one or more EWGs, such as chloro or trifluoromethyl groups, on the N-phenyl ring generally enhances anticancer activity.[4] For instance, derivatives with two EWGs, particularly at the 3' and 5'-positions, have shown increased cytotoxicity.[4]

    • Hydrophobic Groups: Hydrophobic substituents on the N-phenyl ring have also been shown to potentiate anticancer activity, likely by enhancing membrane permeability and/or hydrophobic interactions with the target protein.[2]

    • Mesomeric Effect (+M): Substituents with a positive mesomeric effect on the N-phenyl ring can also contribute to increased anticancer activity.[2]

  • The Dihydrobenzofuran Ring System: Modifications to the dihydrobenzofuran ring itself can also influence activity. For example, the introduction of a chloro group at the 5-position of a related 2,3-dihydronaphtho[1,2-b]furan-2-carboxamide scaffold was found to be beneficial for activity.[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 2,3-dihydrobenzofuran-2-carboxamide derivatives against various human cancer cell lines.

Compound IDR (N-Phenyl Substituent)Cancer Cell LineGI50 (µM)Reference
1 4'-ChloroHCT-116 (Colon)>10[4]
2 3',5'-bis(Trifluoromethyl)HCT-116 (Colon)1.83[4]
3 4'-HydroxyPC-3 (Prostate)0.98[2]
4 UnsubstitutedPC-3 (Prostate)>10[2]

GI50: The concentration required to inhibit cell growth by 50%.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[2]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density at 515 nm using a microplate reader.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its inhibition is a promising therapeutic strategy. Several 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of NF-κB activity.[2]

Structure-Activity Relationship Insights

The SAR for NF-κB inhibition often overlaps with that for anticancer activity, suggesting a common underlying mechanism for some compounds.

  • N-Phenyl Substituents are Key: Similar to the anticancer SAR, the substituents on the N-phenyl ring of the carboxamide derivatives are critical for NF-κB inhibitory activity.

    • Electron-Withdrawing and Hydrophobic Groups: The presence of hydrophobic and electron-withdrawing groups on the N-phenyl ring potentiates NF-κB inhibitory activity.[2] For example, a 3',5'-bis(trifluoromethyl)phenyl substitution was found to be highly effective.[4]

    • Positional Importance: The position of the substituents is crucial. For instance, a 4'-chloro group on the N-phenyl ring exhibited inhibitory activity, which was further enhanced in a 5-chloro-2,3-dihydronaphtho[1,2-b]furan analog.[4]

Comparative NF-κB Inhibitory Activity

The following table presents the NF-κB inhibitory activity of selected derivatives.

Compound IDR (N-Phenyl Substituent)R' (Dihydrobenzofuran Substituent)NF-κB Inhibition (%) at 10 µMReference
5 4'-ChloroH45.3[4]
6 3',5'-bis(Trifluoromethyl)5-Chloro (naphthofuran)89.2[4]
7 4'-HydroxyH75.1[2]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.[5]

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with the test compounds for a specified period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

G cluster_pathway NF-κB Signaling Pathway Stimulus TNF-α / LPS IKK IKK Activation Stimulus->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB (p65/p50) Translocation IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Gene Gene Transcription (e.g., Luciferase) Nucleus->Gene

Caption: Simplified NF-κB signaling pathway leading to gene transcription.

Metabolic Regulation: Potent and Selective PPARα Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism. Agonists of PPARα are used clinically to treat dyslipidemia. A series of 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and selective PPARα agonists.[6]

Structure-Activity Relationship Insights

The SAR for PPARα agonism is distinct from that of anticancer and anti-inflammatory activities, highlighting the tunability of the scaffold.

  • Carboxylic Acid is Essential: The carboxylic acid at the 2-position is a key pharmacophore, likely forming a salt bridge with a basic residue in the PPARα ligand-binding domain.

  • 5-Position Linker and Aromatic Tail:

    • A flexible ether linkage at the 5-position of the dihydrobenzofuran ring is optimal.

    • This linker connects to a substituted phenoxy "tail" group, which is crucial for high potency. The nature and substitution pattern of this aromatic tail significantly impact activity.

  • 2-Position Alkyl Group: A small alkyl group, such as an ethyl group, at the 2-position enhances potency.

Comparative PPARα Agonist Activity

The following table shows the PPARα agonist activity of representative derivatives.

Compound IDR (2-position)Linker at 5-positionTail GrouphPPARα EC50 (nM)Reference
8 Ethyl-O(CH₂)₃-2-Chloro-4-(trifluoromethoxy)phenoxy3
9 Methyl-O(CH₂)₃-2-Chloro-4-(trifluoromethoxy)phenoxy10
10 Ethyl-O(CH₂)₂-2-Chloro-4-(trifluoromethoxy)phenoxy30

hPPARα EC50: The concentration required to elicit a half-maximal response in a human PPARα transactivation assay.

Experimental Protocol: PPARα Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., CV-1) that is transiently co-transfected with expression vectors for full-length human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compounds for 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value.

G cluster_sar Key SAR for PPARα Agonism Core 5-Hydroxy-2,3-dihydrobenzofuran -2-carboxylic acid C2 2-Alkyl Group (e.g., Ethyl) Core->C2 C5 5-Ether Linker Core->C5 Activity High PPARα Potency C2->Activity Tail Substituted Phenoxy Tail C5->Tail Tail->Activity

Caption: Key structural features for potent PPARα agonism.

Synthesis and Experimental Design Rationale

The diverse derivatives of 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid are typically synthesized from commercially available starting materials. For instance, the N-substituted phenylamide derivatives can be prepared by coupling the corresponding carboxylic acid with an appropriate aniline derivative using standard peptide coupling reagents.[3] The rationale behind synthesizing a library of derivatives with varying substituents at specific positions is to systematically probe the chemical space around the core scaffold. This allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has highlighted the distinct yet sometimes overlapping structure-activity relationships for its derivatives as anticancer, anti-inflammatory, and PPARα agonist agents. The modular nature of the scaffold allows for fine-tuning of its biological activity through targeted synthetic modifications.

Future research in this area should focus on:

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and downstream signaling pathways affected by the most potent anticancer and anti-inflammatory derivatives.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Exploration of Novel Biological Activities: Screening diverse libraries of these derivatives against a wider range of biological targets to uncover new therapeutic opportunities.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this promising chemical scaffold can be realized.

References

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599. [Link]

  • Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Sperry, J., & Wright, D. L. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 205–216. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539. [Link]

  • Lee, J. H., Jung, Y. J., Kim, J. H., Lee, Y. S., Lee, J. Y., & Kwak, J. H. (2016). and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. Archives of pharmacal research, 39(5), 629–638. [Link]

  • Lee, J. H., Lee, Y. S., Kim, J. H., Lee, J. Y., & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & medicinal chemistry letters, 25(12), 2538–2542. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.